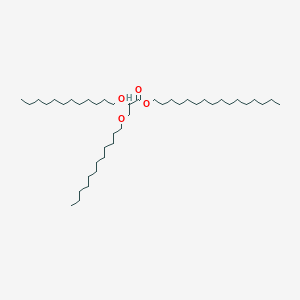![molecular formula C10H18O B14506198 2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane CAS No. 62994-83-6](/img/structure/B14506198.png)
2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,8-Trimethyl-6-oxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and ZnBr2 has been successfully developed to construct 8-oxabicyclo[3.2.1]octanes and their analogs .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxygenated derivatives, while reduction reactions could produce various reduced forms of the compound.
Scientific Research Applications
2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways within biological systems. The exact mechanism depends on the specific application and the biological context in which the compound is used. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and has been used to improve the physicochemical properties of drugs.
8-Azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids, which display a wide array of biological activities.
Uniqueness
2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane is unique due to its specific structural features, including the presence of three methyl groups and an oxygen atom within the bicyclic framework. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62994-83-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18O/c1-7-8-6-11-9(7)4-5-10(8,2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
AUGHGGHAPYIMNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C1CO2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


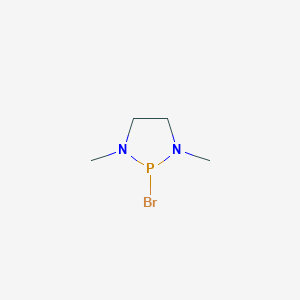
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)

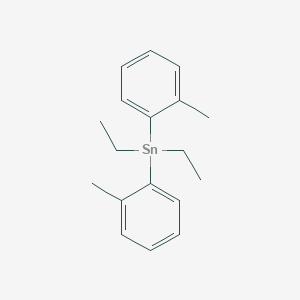
![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)
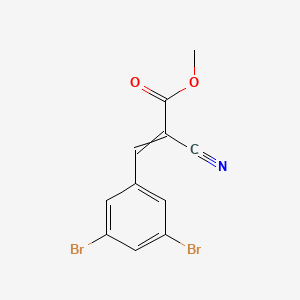
![{[2-(Benzenesulfinyl)ethoxy]methyl}benzene](/img/structure/B14506157.png)
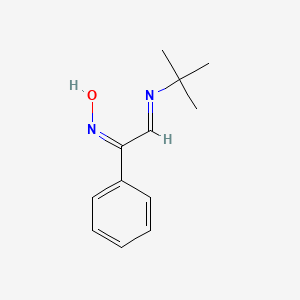


![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)
